Prochlorperazine dimaleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in alcohol, ether, chloroform

In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C

1.10e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding the Dopamine System and Psychosis:

Prochlorperazine maleate belongs to the first-generation antipsychotic class, known for blocking dopamine D2 receptors in the brain. This mechanism is believed to be crucial in managing symptoms of schizophrenia. Researchers utilize prochlorperazine maleate to study the dopamine system's role in various brain functions and how its dysregulation contributes to psychotic disorders. []

Investigating Nausea and Vomiting Mechanisms:

The antiemetic properties of prochlorperazine maleate make it valuable in researching the mechanisms underlying nausea and vomiting. Studies explore how the drug interacts with specific brain regions like the chemoreceptor trigger zone, elucidating the pathways involved in nausea and vomiting sensation. []

Exploring Potential Applications in Other Neurological Conditions:

Beyond its established uses, prochlorperazine maleate is being investigated for its potential benefits in managing other neurological conditions. Research is ongoing to explore its efficacy in treating symptoms like tardive dyskinesia, a movement disorder sometimes associated with long-term antipsychotic use, and Meniere's disease, characterized by vertigo and tinnitus. [, ]

Development of Novel Drug Delivery Systems:

Researchers are exploring the development of novel drug delivery systems for prochlorperazine maleate to improve its therapeutic profile. This includes formulating fast-dissolving tablets for quicker absorption and potentially reduced side effects, or investigating sustained-release formulations for prolonged action. []

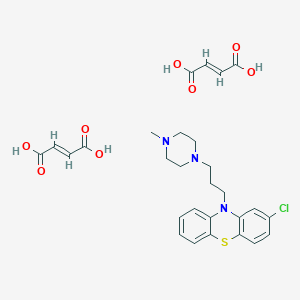

Prochlorperazine dimaleate is a salt form of prochlorperazine, a typical antipsychotic medication belonging to the phenothiazine class. It is primarily used for the treatment of severe nausea and vomiting, as well as for managing psychotic disorders such as schizophrenia and generalized anxiety. Prochlorperazine functions by blocking dopamine receptors in the brain, particularly the D2 receptors, which reduces dopaminergic activity and helps alleviate symptoms associated with these conditions .

The chemical formula for prochlorperazine dimaleate is , and its molar mass is approximately 606.09 g/mol . It exists as a white to off-white powder that is soluble in water and has a relatively low bioavailability when administered orally .

Prochlorperazine undergoes several metabolic reactions in the body, primarily in the liver. Key reactions include:

- Oxidation: This involves the addition of oxygen to the molecule, typically mediated by cytochrome P450 enzymes.

- Hydroxylation: Involves the introduction of hydroxyl groups (-OH) into the chemical structure.

- Demethylation: This reaction removes methyl groups from the molecule.

- Conjugation: Prochlorperazine can undergo conjugation with glucuronic acid, enhancing its solubility for excretion.

These metabolic pathways result in various metabolites, including N-desmethyl prochlorperazine and prochlorperazine sulfoxide, which are also excreted mainly through bile and feces .

Prochlorperazine exhibits a range of biological activities due to its interaction with various neurotransmitter receptors:

- Dopamine Receptor Antagonism: Primarily blocks D2 dopamine receptors, leading to antipsychotic effects and reduction of nausea.

- Serotonin Receptor Interaction: It also interacts with serotonin receptors (5-HT), contributing to its antiemetic properties.

- Histamine and Adrenergic Receptor Blockade: The drug exhibits antagonistic effects on histaminergic H1 and adrenergic receptors, which may contribute to sedation and muscle relaxation .

The synthesis of prochlorperazine dimaleate can be achieved through several methods:

- Alkylation Reaction: The alkylation of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine using sodamide as a base yields prochlorperazine.

- Alternative Alkylation: Another method involves alkylating 2-chloro-10-(3-chloropropyl)phenothiazine with 1-methylpiperazine to produce the compound .

These methods highlight the versatility in synthesizing prochlorperazine derivatives while maintaining efficacy.

Prochlorperazine dimaleate is utilized in various medical contexts:

- Antiemetic Treatment: Effective in treating severe nausea and vomiting, especially post-surgery or during chemotherapy.

- Management of Psychotic Disorders: Used for short-term management of schizophrenia and other psychotic conditions.

- Anxiety Relief: Although less preferred than newer anxiolytics, it can be used for anxiety management under specific circumstances .

Prochlorperazine interacts with multiple pharmacological agents:

- CNS Depressants: Co-administration may enhance sedative effects.

- Antihypertensives: Its alpha-adrenergic blockade can lead to hypotension when combined with blood pressure medications.

- Other Antipsychotics: Caution is advised when used alongside other dopamine antagonists due to increased risk of side effects such as neuroleptic malignant syndrome .

Research studies have also indicated potential interactions with various receptor systems that could influence its efficacy and safety profile.

Prochlorperazine shares similarities with several other compounds in the phenothiazine class. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Primary Uses | Unique Features |

|---|---|---|---|

| Chlorpromazine | D2 receptor antagonist | Schizophrenia, nausea | First antipsychotic developed |

| Fluphenazine | D2 receptor antagonist | Schizophrenia | Long-acting formulation available |

| Perphenazine | D2 receptor antagonist | Schizophrenia | Less sedation compared to others |

| Thioridazine | D2 receptor antagonist | Schizophrenia | Notable for cardiac side effects |

Prochlorperazine stands out due to its specific efficacy in treating nausea alongside its antipsychotic properties, making it a versatile option within this drug class .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

/Prochlorperazine is indicated/ for control of severe nausea and vomiting. /Included in US product label/

/Prochlorperazine is indicated/ for the treatment of schizophrenia. /Included in US product label/

Prochlorperazine is effective for the short-term treatment of generalized non-psychotic anxiety. However, prochlorperazine is not the first drug to be used in therapy for most patients with non-psychotic anxiety, because certain risks associated with its use are not shared by common alternative treatments (eg, benzodiazepines). /Included in US product label/

For more Therapeutic Uses (Complete) data for Prochlorperazine (7 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

The principal pharmacologic effects of prochlorperazine are similar to those of chlorpromazine. Prochlorperazine has weak anticholinergic effects, moderate sedative effects, and strong extrapyramidal effects. Prochlorperazine has strong antiemetic activity.

The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/

In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/

Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/

For more Mechanism of Action (Complete) data for Prochlorperazine (15 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Prochlorperazine is reported to be mainly excreted via the feces and bile. Low quantities of unchanged prochlorperazine and its metabolite were detectable in the urine.

In a preliminary pharmacokinetic study involving healthy volunteers, the mean apparent volume of distribution following intravenous administration of 6.25 mg and 12.5 mg prochlorperazine were approximately 1401 L and 1548 L, respectively. Prochlorperazine is reported to be distributed to most body tissues with high concentrations being distributed into liver and spleen. There is evidence that phenothiazines are excreted in the breast milk of nursing mothers.

The mean plasma clearance (CL) of prochlorperazine following intravenous administration in healthy volunteers was approximately 0.98L/h x kg. The mean renal clearance was about 23.6 mL/h.

Phenothiazines are generally well absorbed from the GI tract and from parenteral sites; however, absorption may be erratic, particularly following oral administration. Considerable interindividual variations in peak plasma concentrations have been reported. The variability may result from genetic differences in the rate of metabolism, biodegradation of the drug in the GI lumen, and/or metabolism of the drug during absorption (in the GI mucosa) and first pass through the liver.

Phenothiazines are highly bound to plasma proteins.

Phenothiazines and their metabolites are distributed into most body tissues and fluids, with high concentrations being distributed into the brain, lungs, liver, kidneys, and spleen. /Phenothiazine General Statement/

Phenothiazines readily cross the placenta. It is not known if the drugs are distributed into milk; however, the size of the molecules and their ability to readily cross the blood-brain barrier suggest that the drugs would be distributed into milk.

For more Absorption, Distribution and Excretion (Complete) data for Prochlorperazine (12 total), please visit the HSDB record page.

Metabolism Metabolites

Most metabolites of phenothiazines are pharmacologically inactive; however, certain metabolites (eg, 7-hydroxychlorpromazine, mesoridazine) show moderate pharmacologic activity and may contribute to the action of the drugs. There is limited evidence to indicate that some phenothiazines (eg, chlorpromazine) may induce their own metabolism. /Phenothiazine General Statement/

Metabolized primarily in liver /by/ oxidation, hydroxylation, demethylation, sulfoxide formation and conjugation with glucuronic acid; metabolic alterations in side chain may also occur.

After chronic administration of piperazine-substituted phenothiazine drugs ... to rats, tissues contained drug metabolites, in which piperazine ring fission by multiple oxidative n-dealkylation had occurred to give substituted ethylenediamine. Thus, n-[gamma-(2-chlorphenothiazinyl-10)-propyl]ethylenediamine ... from prochlorperazine ...

Yields 2-chloro-10-(3-(4-methylpiperazin-1-yl)propyl)phenothiazine-n-oxide and 2-chloro-10-(3-(4-methylpiperazin-1-yl)propyl)phenothiazine sulfoxide in rats

For more Metabolism/Metabolites (Complete) data for Prochlorperazine (7 total), please visit the HSDB record page.

Hepatic. Undergoes metabolism in the gastric mucosa and on first pass through the liver, CYP2D6 and/or CYP3A4. Half Life: 6 to 8 hours

Associated Chemicals

Prochlorperazine edisylate; 1257-78-9

Wikipedia

Hyoscine_butylbromide

Drug Warnings

VET: Epinephrine may further lower, rather than elevate, blood pressures in animals on this phenothiazine derivatives.

Do not use in patients with known hypersensitivity to phenothiazines.

Do not use in comatose states or in the presence of large amounts of central nervous system depressants (alcohol, barbiturates, narcotics, etc.).

For more Drug Warnings (Complete) data for Prochlorperazine (53 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

A toluene solution of 1-(3-chloropropyl)-4-methylpiperazine and 2-chlorophenothiazine is refluxed with sodamide for several hours. After filtering and distilling of the toluene, the prochlorperazine is obtained by short-path distillation under high vacuum.

General Manufacturing Information

Prochlorperazine has questionable utility as an antipsychotic agent... it is rarely employed in psychiatry

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Chlorpromazine is used concurrently with meperidine to enhance its analgesic effect. ... Prochlorperazine...reported to interact with meperidine.

Benztropine is useless in treating tardive dyskinesia caused by chlorpromazine & possibility exists that it contributes to this adverse effect. ... Other phenothiazines associated with tardive dyskinesia including ... prochlorperazine. Similarly acting phenothiazines would be expected to have capability of producing dyskinesia.

QT interval-prolonging medications, including cisapride, erythromycin, and quinidine /may produce/ additive QT interval prolongation increasing the risk of developing cardiac arrhythmias when /concurrently administered with phenothiazines/. /Phenothiazines/

For more Interactions (Complete) data for Prochlorperazine (30 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: JACOBZINER H, RAYBIN HW. Prochlorperazine dimaleate poisoning. N Y State J

Med. 1962 Dec 1;62:3804-6. PubMed PMID: 13964382.